Cockroach myoactive peptide II

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

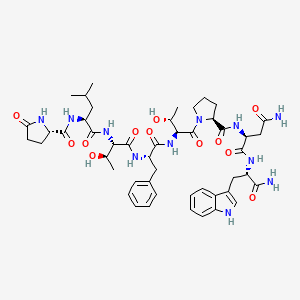

2D Structure

Eigenschaften

Molekularformel |

C48H65N11O12 |

|---|---|

Molekulargewicht |

988.1 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1 |

InChI-Schlüssel |

YIAYDCYMEMGKSQ-PVVNHPPMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cockroach Myoactive Peptide II: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research leading to the discovery and isolation of Cockroach Myoactive Peptide II (Pea-CAH-II), a significant neuropeptide in the American cockroach, Periplaneta americana. This document details the experimental protocols, quantitative data, and biological pathways associated with this myoactive peptide, offering a valuable resource for ongoing research and drug development endeavors.

Introduction

This compound, also designated as Pea-CAH-II, is a neuropeptide isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of peptides, which are crucial regulators of energy metabolism in insects. The discovery and characterization of Pea-CAH-II have provided valuable insights into the physiological control of muscle activity and energy mobilization in insects. This guide synthesizes the key findings and methodologies employed in its isolation and functional analysis.

Physicochemical and Biological Properties

Pea-CAH-II is an octapeptide with a blocked N-terminus (pyroglutamate) and an amidated C-terminus, features common to many neuropeptides that protect against degradation by exopeptidases.

Table 1: Amino Acid Sequence and Molecular Properties of this compound (Pea-CAH-II)

| Property | Value |

| Amino Acid Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ |

| Alternative Names | Pea-CAH-II, M II |

| Source Organism | Periplaneta americana (American cockroach) |

| Tissue of Origin | Corpora Cardiaca |

| Peptide Family | Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) |

Table 2: Myoactive and Metabolic Activity of this compound (Pea-CAH-II)

| Parameter | Value | Assay System |

| Myoactivity | Stimulates visceral muscle contraction | Isolated cockroach hindgut bioassay |

| Threshold Concentration (Hindgut) | Estimated in the nanomolar range | Leucophaea maderae hindgut bioassay |

| Metabolic Function | Induces lipid mobilization | Injection into the hemocoel |

| Carbohydrate Mobilization | Inactive | Hemolymph carbohydrate level measurement |

Experimental Protocols

The isolation and characterization of Pea-CAH-II involved a multi-step process combining tissue extraction, bioassays to guide purification, and sophisticated analytical techniques for structural elucidation.

Tissue Extraction from Corpora Cardiaca

The primary source for the isolation of Pea-CAH-II is the corpora cardiaca (CC), a pair of neurosecretory glands located behind the brain of the cockroach.

Protocol:

-

Dissection: Adult American cockroaches (Periplaneta americana) are anesthetized, and the corpora cardiaca are dissected under a stereomicroscope in cold physiological saline.

-

Homogenization: The dissected glands are collected in a microcentrifuge tube containing an extraction solvent, typically methanol/water/acetic acid (90:9:1 v/v/v), to precipitate larger proteins and extract the peptides. The tissue is thoroughly homogenized using a micro-pestle or sonicator.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the peptide extract, is carefully collected and can be stored at -20°C or immediately processed for purification.

Hindgut Bioassay for Myoactivity

A bioassay using the isolated hindgut of a cockroach, such as Leucophaea maderae, is a sensitive method to detect and quantify myoactive peptides during the purification process.[1]

Protocol:

-

Dissection: The hindgut of an adult cockroach is dissected in physiological saline.

-

Mounting: The isolated hindgut is mounted in a chamber containing physiological saline, with one end fixed and the other attached to a force transducer to record muscle contractions.

-

Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is observed.

-

Sample Application: Aliquots of the peptide extract or chromatographic fractions are added to the bathing solution.

-

Data Recording: An increase in the frequency and/or amplitude of hindgut contractions indicates the presence of a myoactive substance. The response can be quantified to determine the relative activity of different fractions.

Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The purification of Pea-CAH-II from the crude extract is achieved through a series of RP-HPLC steps, which separate peptides based on their hydrophobicity.

Protocol:

-

Initial Fractionation (C18 Column):

-

Column: A semi-preparative C18 reversed-phase column (e.g., µ-Bondapak-phenyl).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 60% B over 60 minutes.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected at regular intervals.

-

Bioassay: Each fraction is tested for myoactive activity using the hindgut bioassay to identify the active fractions.

-

-

Secondary and Tertiary Purification (Different Selectivity Columns):

-

The active fractions from the initial separation are pooled, concentrated, and subjected to further rounds of HPLC using columns with different selectivities (e.g., C8, C4, or phenyl) and/or different solvent systems or gradients to achieve baseline separation of the myoactive peptide from remaining contaminants. Each purification step is guided by the hindgut bioassay.

-

Structural Elucidation

Once a pure peptide is obtained, its primary structure is determined using a combination of techniques:

-

Amino Acid Analysis: Determines the amino acid composition of the peptide.

-

Edman Degradation: Sequentially removes amino acids from the N-terminus for identification.

-

Mass Spectrometry (e.g., Fast Atom Bombardment - FAB-MS or Electrospray Ionization - ESI-MS): Provides the molecular weight of the peptide and fragmentation patterns that aid in sequence determination.

Signaling Pathway and Experimental Workflows

Adipokinetic Hormone Signaling Pathway

As a member of the AKH family, Pea-CAH-II is believed to exert its effects through a G-protein coupled receptor (GPCR) located on the surface of target cells, such as fat body cells and muscle cells.[2][3]

Experimental Workflow for Discovery and Isolation

The overall process for discovering and isolating a novel myoactive peptide like Pea-CAH-II follows a logical and systematic workflow.

Conclusion

The discovery and isolation of this compound represent a significant advancement in our understanding of insect neuroendocrinology. The methodologies outlined in this guide, from tissue extraction and bio-guided purification to structural elucidation, provide a robust framework for the continued exploration of novel neuropeptides. For researchers, scientists, and drug development professionals, Pea-CAH-II and its signaling pathway offer potential targets for the development of novel and specific insect control agents. Further research into the precise molecular interactions of this peptide with its receptor and downstream signaling components will undoubtedly open new avenues for both basic and applied entomological research.

References

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the primary sequence, biological activity, and experimental protocols of Periplaneta americana myoactive peptide II, also known as periplanetin CC-2, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the neuropeptide's core characteristics and the methodologies used to study it.

Primary Sequence and Core Characteristics

Periplaneta americana myoactive peptide II (MII), synonymous with periplanetin CC-2, is a neuropeptide with significant biological activity in the American cockroach. Its primary amino acid sequence has been identified as:

Pyr-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂

This octapeptide is characterized by a pyroglutamic acid (Pyr) at the N-terminus and an amidated C-terminus. It belongs to the adipokinetic hormone (AKH) family of peptides, which are known to play crucial roles in regulating metabolism and muscle activity in insects.

Biological Activity and Quantitative Data

Periplanetin CC-2 exhibits two primary biological functions: cardioacceleratory (myoactive) and hyperglycemic effects. It acts as a hormone, mobilizing energy reserves and modulating muscle contractions.

Quantitative Analysis of Biological Activity

| Biological Activity | Peptide | Organism | Key Quantitative Data |

| Hyperglycemic | Periplanetin CC-2 | Periplaneta americana | Maximal effect observed at a dose of 1 pmol. |

| Receptor Binding | Pea-AKH-1 | Periplaneta americana | EC₅₀: 5 x 10⁻⁹ M |

| Receptor Binding | Pea-AKH-2 (Periplanetin CC-2) | Periplaneta americana | EC₅₀: 2 x 10⁻⁹ M[1] |

EC₅₀ (Half-maximal effective concentration) values were determined for the cloned adipokinetic hormone receptor from Periplaneta americana expressed in Chinese hamster ovary cells.[1]

Experimental Protocols

This section outlines the detailed methodologies for the isolation, sequencing, and bioassay of Periplaneta americana myoactive peptide II.

Isolation of Myoactive Peptide II from Corpora Cardiaca

-

Tissue Dissection: Corpora cardiaca are dissected from adult Periplaneta americana.

-

Extraction: The dissected glands are homogenized in an appropriate solvent, such as an acidic methanol or ethanol solution, to extract the peptides.

-

Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

-

Solid-Phase Extraction: Initial cleanup and concentration of the peptide fraction using a C18 cartridge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separation of the peptide mixture based on hydrophobicity. Multiple rounds of RP-HPLC with different solvent systems may be necessary to achieve high purity. Fractions are collected and monitored for biological activity.

-

Primary Sequence Determination

-

Amino Acid Analysis: The purified peptide is hydrolyzed to its constituent amino acids, which are then identified and quantified to determine the amino acid composition.

-

Edman Degradation: The N-terminal amino acid is sequentially cleaved and identified. This process is repeated to determine the amino acid sequence.

-

Mass Spectrometry: Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the intact peptide and to confirm the amino acid sequence through fragmentation analysis.

Bioassay for Cardioacceleratory Activity

-

Preparation of Semi-Isolated Cockroach Heart: The dorsal heart of an adult Periplaneta americana is exposed and bathed in a physiological saline solution.

-

Heart Rate Measurement: The heart rate is monitored using a suitable recording device, such as an impedance converter.

-

Application of Peptide: A baseline heart rate is established before the application of known concentrations of the purified or synthetic myoactive peptide II.

-

Data Analysis: The change in heart rate in response to the peptide is recorded and analyzed to determine the dose-response relationship and calculate parameters such as the EC₅₀ value.

Signaling Pathway

Periplanetin CC-2, as a member of the adipokinetic hormone family, is understood to exert its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, such as those in the fat body and heart muscle.[1] The binding of the peptide to its receptor initiates an intracellular signaling cascade.

Caption: Signaling pathway of Periplaneta americana myoactive peptide II.

Experimental Workflow

The overall process of identifying and characterizing Periplaneta americana myoactive peptide II follows a logical progression from biological material to functional understanding.

Caption: Experimental workflow for myoactive peptide II characterization.

This technical guide serves as a foundational resource for further investigation into the physiological roles of Periplaneta americana myoactive peptide II and its potential as a target for novel pest management strategies or therapeutic agents.

References

A Technical Guide to the Identification and Cloning of the Cockroach Myoactive Peptide II Gene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for identifying and cloning the gene encoding cockroach myoactive peptide II (Pea-CAH-II) and related myoactive neuropeptides. The protocols and strategies outlined herein are designed to guide researchers through the process, from initial gene discovery to final sequence verification. Myoactive peptides are a crucial class of neuropeptides in insects, regulating processes such as muscle contraction, metabolism, and development, making them attractive targets for novel pest control strategies.[1][2] this compound, a member of the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family, is known to be involved in metabolic functions, specifically lipid mobilization.[3]

Gene Identification Strategies

The identification of the myoactive peptide II gene can be approached through several complementary strategies. The availability of genomic and transcriptomic data for several cockroach species, including Periplaneta americana and Blattella germanica, has significantly streamlined this process.[4][5][6]

In Silico Mining of Genomic and Transcriptomic Data

High-quality, chromosome-level genome assemblies for species like Periplaneta americana provide a powerful resource for gene discovery.[6] Researchers can perform bioinformatic searches on these databases to identify putative neuropeptide genes.

-

BLAST Searches: Use known myoactive peptide or AKH precursor protein sequences from other insects as queries in tBLASTn searches against the cockroach genome or transcriptome databases.

-

Keyword Annotation Mining: Search existing annotations for terms like "adipokinetic hormone," "myoactive," "neuropeptide," or "AKH."

-

Motif Searches: Neuropeptide precursors have characteristic features, including a signal peptide at the N-terminus and specific cleavage sites (typically dibasic residues like KR, RR, KK) for processing into mature peptides.[7] Bioinformatic tools can be used to scan predicted open reading frames (ORFs) for these motifs.

Homology-Based PCR Cloning

When genomic data is unavailable or incomplete, a classical molecular biology approach can be employed. This method relies on the conservation of amino acid sequences in myoactive peptides across different insect species.

-

Sequence Alignment: Align known myoactive peptide/AKH precursor sequences from various insects to identify conserved regions.

-

Degenerate Primer Design: Design degenerate PCR primers based on these conserved regions. These primers are mixtures of oligonucleotides that account for the degeneracy of the genetic code.

-

PCR Amplification: Use the degenerate primers to amplify a fragment of the target gene from cDNA synthesized from cockroach central nervous system (CNS) or fat body RNA.

-

RACE (Rapid Amplification of cDNA Ends): Once a partial sequence is obtained, design gene-specific primers and use 5' and 3' RACE techniques to amplify and sequence the full-length cDNA.[8][9]

Peptidomics-Guided Approach

This "reverse genetics" strategy begins with the identification of the mature peptide, followed by the identification of its encoding gene.

-

Peptide Extraction: Extract peptides from relevant tissues, such as the corpora cardiaca (a primary neurohemal organ for AKH release), hindgut, or brain.[10][11][12]

-

Mass Spectrometry (MS): Use techniques like MALDI-TOF MS or LC-MS/MS to determine the exact mass and amino acid sequence of the myoactive peptides present in the tissue extracts.[12][13]

-

Reverse Translation and Probe Design: Based on the peptide sequence, design a corresponding degenerate DNA probe or primer set.

-

Library Screening or PCR: Use the designed probe to screen a cDNA library or perform PCR to isolate the gene.[9]

Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in cloning the this compound gene.

Tissue Dissection and Total RNA Extraction

Objective: To isolate high-quality total RNA from tissues known to express myoactive peptides.

-

Insect Rearing and Dissection: Anesthetize adult cockroaches (e.g., Periplaneta americana) by chilling on ice. Dissect the central nervous system (brain, subesophageal ganglion, thoracic ganglia) and/or corpora cardiaca in cold, sterile insect saline.

-

Homogenization: Immediately transfer the dissected tissue to a microcentrifuge tube containing 1 mL of a TRIzol-like reagent and homogenize using a sterile micro-pestle.

-

Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (in DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

-

Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0) and integrity via gel electrophoresis.

First-Strand cDNA Synthesis

Objective: To reverse transcribe the isolated mRNA into stable cDNA.

-

Reaction Setup: In a sterile PCR tube, combine 1-5 µg of total RNA, 1 µL of Oligo(dT) primer (50 µM), 1 µL of 10 mM dNTP mix, and RNase-free water to a final volume of 13 µL.

-

Denaturation: Heat the mixture at 65°C for 5 minutes, then quick-chill on ice for at least 1 minute.

-

Reverse Transcription: Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of RNase inhibitor, and 1 µL of a reverse transcriptase (e.g., SuperScript III). Mix gently.

-

Incubation: Incubate the reaction at 50°C for 60 minutes.

-

Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C and used as a template for PCR.

PCR Amplification and Cloning

Objective: To amplify the full-length cDNA of the myoactive peptide gene and clone it into a plasmid vector.

-

RACE-PCR: Perform 5' and 3' RACE using a commercially available kit, following the manufacturer's instructions. This involves an initial reverse transcription step with a kit-specific primer, followed by PCR using a gene-specific primer (designed from the initial partial fragment) and a universal primer.

-

Full-Length PCR: Once the 5' and 3' end sequences are known, design primers corresponding to the start and end of the complete open reading frame (ORF). Perform PCR with a high-fidelity polymerase.

-

Typical PCR Reaction: 25 µL 2x PCR Master Mix, 1 µL Forward Primer (10 µM), 1 µL Reverse Primer (10 µM), 2 µL cDNA template, 21 µL Nuclease-Free Water.

-

Typical Cycling Conditions: 95°C for 3 min; 35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min); 72°C for 5 min.

-

-

Gel Electrophoresis and Purification: Run the PCR product on a 1% agarose gel to verify its size. Excise the correct band and purify the DNA using a gel extraction kit.

-

Ligation and Transformation: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligation product into competent E. coli cells.

-

Colony Screening and Sequencing: Plate the transformed cells on selective agar plates. Screen positive colonies via colony PCR. Isolate plasmid DNA from positive cultures and send for Sanger sequencing to verify the gene sequence.

Data Presentation

Quantitative data from the cloning and characterization process should be summarized for clarity.

Table 1: Example Primer Sequences for Amplification and Cloning of a Putative Cockroach Myoactive Peptide Gene

| Primer Name | Sequence (5' to 3') | Target | Purpose |

| MyoP_Deg_F1 | CARACNGGNGAYTGGACNAA | Conserved QTGDWT region | Degenerate PCR |

| MyoP_Deg_R1 | TCNCCRTANCCNGGYTGNCC | Conserved GNPWGE region | Degenerate PCR |

| MyoP_GSP_R1 | CGATAGCTTCATCAGGTGCTTG | 3' UTR | 5' RACE |

| MyoP_GSP_F1 | AGCAAGCACCTGATGAAGCTATC | 5' UTR | 3' RACE |

| MyoP_Full_F | ATGAAGCTATCGCTGCTAGTC | Start Codon | Full-length ORF Amplification |

| MyoP_Full_R | TCAGTGATGGTGATGGTGATG | Stop Codon | Full-length ORF Amplification |

Table 2: Bioinformatic Analysis of a Putative this compound Precursor Protein

| Feature | Description | Value |

| Precursor Protein | ||

| GenBank Accession | Hypothetical Accession Number | TBD |

| Full Length | Amino acid residues | 110 aa |

| Predicted MW | Molecular Weight | 12.5 kDa |

| Signal Peptide | ||

| Predicted Length | Amino acid residues | 22 aa |

| Cleavage Site | Between residues | Ala22 - Gln23 |

| Processed Peptides | ||

| Myoactive Peptide II | pQ...FSPNWGT-NH2 | 8 aa |

| Associated Peptide | Sequence | 58 aa |

| Cleavage Sites | Dibasic residues | KR, RR |

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Gene Cloning Workflow

Caption: Workflow for homology-based cloning of the myoactive peptide gene.

Neuropeptide Precursor Processing

Caption: Biosynthetic pathway of a myoactive neuropeptide from gene to product.

Myoactive Peptide Signaling Pathway

Caption: A putative GPCR signaling cascade for myoactive peptide II.

References

- 1. mypmp.net [mypmp.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genome assembly and annotation of Periplaneta americana reveal a comprehensive cockroach allergen profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hkmj.org [hkmj.org]

- 7. Transcriptomics and Neuropeptidomics of the Cockroach Rhyparobia maderae to Characterize the Neuropeptide Landscape of the Cockroach’s Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning and Expression of the Neuropeptide F and Neuropeptide F Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROCESSING ENZYMES IN INSECT NEUROPEPTIDE BIOSYNTHESIS - MISSISSIPPI STATE UNIV [portal.nifa.usda.gov]

- 10. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tachykinin-related peptide precursors in two cockroach species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Localization of Myoactive Peptide II in the Cockroach Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of myoactive peptide II (MII), also known as Periplaneta americana cardioaccelerating hormone II (Pea-CAH-II), within the nervous system of the American cockroach, Periplaneta americana. Myoactive peptide II is a member of the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of neuropeptides, which play crucial roles in regulating energy metabolism, muscle activity, and other physiological processes in insects. This document summarizes the current understanding of MII's distribution, presents quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Distribution of Myoactive Peptide II: A Re-evaluation

Initial studies on myoactive peptides in Periplaneta americana suggested a broad distribution, with their presence reported in the central nervous system (CNS) and the gut, indicating potential roles as both hormones and neurotransmitters or neuromodulators.[1][2] However, more recent and specific immunohistochemical studies on the broader adipokinetic hormone (AKH) family, to which myoactive peptide II belongs, have refined this understanding.

Evidence from immunofluorescence studies in embryonic Periplaneta americana indicates that AKH-like immunoreactivity is exclusively localized to the corpora cardiaca (CC) , a major neurosecretory organ. No detectable fluorescence was observed within the brain, subesophageal ganglion, thoracic ganglia, or abdominal ganglia of the CNS. This suggests that myoactive peptide II is synthesized in and released from the corpora cardiaca into the hemolymph, functioning primarily as a circulating neurohormone rather than a widespread neurotransmitter within the CNS.

Quantitative Data Presentation

Given the localized synthesis of myoactive peptide II in the corpora cardiaca, quantitative analysis focuses on the concentration of this and related peptides within this neurohemal organ. The following table summarizes representative quantitative data for adipokinetic hormones isolated from the corpora cardiaca of cockroaches. It is important to note that direct quantification of myoactive peptide II can vary based on the physiological state of the insect.

| Peptide | Cockroach Species | Quantity per Corpus Cardiacum Pair | Method of Quantification |

| Peram-CAH-I & II (AKHs) | Periplaneta americana | ~15-18 µg/µL total carbohydrates released in bioassay | In vivo hypertrehalosemic bioassay |

| Bladi-HrTH (AKH) | Blaberus discoidalis | Not specified in pmol | High-Performance Liquid Chromatography (HPLC) |

| Leuma-HrTH (AKH) | Leucophaea maderae | Not specified in pmol | HPLC |

| Nauci-HrTH (AKH) | Nauphoeta cinerea | Not specified in pmol | HPLC |

Note: The data for P. americana reflects the biological activity of CC extracts. Precise molar quantities of myoactive peptide II per gland require further investigation using techniques like mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the localization and quantification of neuropeptides like myoactive peptide II in the cockroach nervous system.

Immunohistochemistry (IHC) for Localization

Immunohistochemistry is a powerful technique to visualize the distribution of specific peptides within tissues. The following is a generalized protocol adapted for insect nervous tissue.

3.1.1. Tissue Preparation

-

Dissection: Dissect the nervous tissue of interest (corpora cardiaca, brain, ventral nerve cord) from adult or embryonic cockroaches in cold phosphate-buffered saline (PBS).

-

Fixation: Immediately fix the tissue in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.

-

Washing: Wash the tissue three times in PBS for 10 minutes each.

-

Cryoprotection: Incubate the tissue in a series of sucrose solutions in PBS (10%, 20%, 30%) for 1-2 hours each or until the tissue sinks.

-

Embedding and Sectioning: Embed the tissue in an optimal cutting temperature (OCT) compound and freeze at -80°C. Cut 10-20 µm sections using a cryostat and mount on charged glass slides.

3.1.2. Staining Procedure

-

Permeabilization: Wash the sections with PBS containing 0.3% Triton X-100 (PBST) for 15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against myoactive peptide II (or a related AKH peptide) diluted in the blocking solution overnight at 4°C.

-

Washing: Wash the sections three times in PBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the sections three times in PBST for 10 minutes each in the dark.

-

Mounting and Imaging: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and coverslip. Image the sections using a fluorescence or confocal microscope.

In Situ Hybridization (ISH) for mRNA Localization

In situ hybridization is used to detect the messenger RNA (mRNA) encoding the myoactive peptide II precursor, providing evidence of its synthesis within specific cells.

3.2.1. Probe Preparation

-

Template Generation: Amplify a specific region of the myoactive peptide II precursor gene from cockroach cDNA using PCR.

-

In Vitro Transcription: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR product using an in vitro transcription kit.

-

Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.

3.2.2. Hybridization Procedure

-

Tissue Preparation: Prepare tissue sections as described for immunohistochemistry (up to the sectioning step).

-

Pre-hybridization: Treat the sections with proteinase K to improve probe penetration, followed by acetylation to reduce background. Pre-hybridize the sections in a hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C).

-

Hybridization: Hybridize the sections with the DIG-labeled probe in the hybridization buffer overnight at the hybridization temperature in a humidified chamber.

-

Post-hybridization Washes: Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.

-

Immunodetection:

-

Block the sections with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Wash to remove the unbound antibody.

-

-

Signal Detection: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA localization.

-

Imaging: Image the sections using a bright-field microscope.

Mass Spectrometry for Quantification

Mass spectrometry (MS) is a highly sensitive and specific method for identifying and quantifying neuropeptides.

3.3.1. Sample Preparation

-

Dissection: Dissect corpora cardiaca from a cohort of cockroaches.

-

Extraction: Extract peptides from the tissue using an appropriate solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

-

Purification: Purify and concentrate the peptide extract using solid-phase extraction (SPE).

3.3.2. Analysis

-

Liquid Chromatography (LC) Separation: Separate the peptides in the extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry (MS) Analysis: Analyze the eluting peptides using a mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF) to determine their mass-to-charge ratio.

-

Quantification: Quantify the amount of myoactive peptide II by comparing its ion intensity to that of a known amount of a stable isotope-labeled internal standard.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of myoactive peptide II and the general workflows for the experimental protocols described above.

Caption: Proposed signaling pathway of myoactive peptide II.

References

- 1. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Yellow Fever Mosquito Aedes aegypti: Chemical Models of Binding - PMC [pmc.ncbi.nlm.nih.gov]

Myoactive Peptide II: A Comprehensive Technical Guide for the AKH/RPCH Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoactive peptide II, also known as Periplanetin CC-2, is a neuropeptide belonging to the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family. First isolated from the corpora cardiaca of the American cockroach, Periplaneta americana, this octapeptide plays a crucial role in regulating energy metabolism, primarily through its hypertrehalosemic activity.[1] Like other members of the AKH/RPCH family, myoactive peptide II is characterized by a blocked N-terminus (pyroglutamate), an amidated C-terminus, and specific aromatic amino acid residues that are critical for its biological function.[2][3] This technical guide provides an in-depth overview of myoactive peptide II, including its comparative bioactivity, the signaling pathways it activates, and detailed experimental protocols for its characterization and study.

Quantitative Data Presentation

The biological activity of myoactive peptide II and other members of the AKH/RPCH family is typically quantified through in vivo bioassays that measure the increase in hemolymph trehalose levels (hypertrehalosemic effect) in insects such as the American cockroach. The data presented below summarizes the comparative hypertrehalosemic activities of myoactive peptide II and related peptides.

| Peptide Name | Alternative Names | Sequence | Length | ED50 (pmol) in P. americana | Source Organism |

| Myoactive Peptide II | Periplanetin CC-2, M II | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | 8 | 1.8 | Periplaneta americana (American Cockroach) |

| Myoactive Peptide I | Periplanetin CC-1, M I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | 8 | 1.9 | Periplaneta americana (American Cockroach) |

| Romalea microptera I | Ro I | pGlu-Val-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | 10 | N/A | Romalea microptera (Lubber Grasshopper) |

| Myoactive Peptide II | Ro II, AKH-G | pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2 | 8 | N/A | Romalea microptera (Lubber Grasshopper), Gryllus bimaculatus (Two-spotted Cricket) |

| Locusta migratoria AKH I | AKH I | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | 10 | 5.9 | Locusta migratoria (Migratory Locust) |

| Locusta migratoria AKH II | AKH II-L | pGlu-Leu-Asn-Phe-Ser-Ala-Gly-Trp-NH2 | 8 | >100 | Locusta migratoria (Migratory Locust) |

| Pandalus borealis RPCH | RPCH | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | 8 | 4.5 | Pandalus borealis (Northern Shrimp) |

ED50 (Effective Dose, 50%) is the amount of peptide required to produce 50% of the maximal hypertrehalosemic response.

Signaling Pathways

Myoactive peptide II, like other AKH/RPCH family members, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of fat body cells. This binding event initiates a downstream signaling cascade that ultimately leads to the mobilization of energy reserves. The canonical AKH/RPCH signaling pathway involves the activation of both Gs and Gq proteins, leading to the production of two key second messengers: cyclic AMP (cAMP) and inositol trisphosphate (IP3).

Caption: AKH/RPCH Signaling Pathway

Experimental Protocols

Peptide Purification and Sequencing

A general workflow for the isolation and identification of myoactive peptide II from insect corpora cardiaca.

Caption: Peptide Purification and Sequencing Workflow

Detailed Methodologies:

-

Peptide Extraction: Corpora cardiaca are dissected from the insect head and homogenized in an acidic solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to extract the peptides and prevent enzymatic degradation. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted peptides are separated by RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in water (both containing 0.1% trifluoroacetic acid) is typically used to elute the peptides based on their hydrophobicity. Fractions are collected at regular intervals.

-

Amino Acid Sequencing:

-

Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of the peptide. The peptide is immobilized on a solid support and treated with phenyl isothiocyanate (PITC). The derivatized N-terminal amino acid is then cleaved and identified by HPLC. The cycle is repeated to determine the sequence.

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful technique for peptide sequencing. The peptide is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio of the intact peptide is determined. The peptide ions are then fragmented, and the mass-to-charge ratios of the fragment ions are measured. The amino acid sequence can be deduced from the mass differences between the fragment ions.

-

In Vivo Hypertrehalosemic Bioassay

This assay measures the ability of a peptide to increase the concentration of trehalose in the hemolymph of an insect.

Procedure:

-

Insect Preparation: Adult male American cockroaches (Periplaneta americana) are typically used. To minimize endogenous hormone release, the insects can be decapitated or have their corpora cardiaca surgically removed 24 hours prior to the assay.

-

Hemolymph Sampling (Time 0): A small initial sample of hemolymph is collected from a severed antenna or a puncture in a leg membrane.

-

Peptide Injection: The test peptide, dissolved in a saline solution, is injected into the abdominal hemocoel of the insect at a known concentration. Control insects are injected with saline only.

-

Incubation: The insects are kept at a constant temperature for a defined period, typically 90-120 minutes, to allow for the hormonal response.

-

Hemolymph Sampling (Time X): A second hemolymph sample is collected from each insect.

-

Trehalose Quantification: The concentration of trehalose in the hemolymph samples is determined using a colorimetric method, such as the anthrone-sulfuric acid assay.

-

Data Analysis: The change in hemolymph trehalose concentration between time 0 and time X is calculated for both the experimental and control groups. Dose-response curves can be generated by testing a range of peptide concentrations, and the ED50 value can be determined.

In Vitro Signaling Pathway Assays

These assays are used to investigate the intracellular signaling events triggered by myoactive peptide II in isolated fat body cells.

-

Cyclic AMP (cAMP) Measurement:

-

Fat Body Incubation: Isolated fat body tissue is incubated in a physiological saline solution.

-

Peptide Stimulation: Myoactive peptide II is added to the incubation medium at various concentrations.

-

cAMP Extraction: After a specific incubation time, the reaction is stopped, and intracellular cAMP is extracted from the fat body tissue.

-

Quantification: The concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

-

Intracellular Calcium Imaging:

-

Cell Loading: Isolated fat body cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Microscopy: The cells are placed on a microscope stage equipped for fluorescence imaging.

-

Peptide Application: Myoactive peptide II is perfused over the cells.

-

Image Acquisition: Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity of the dye over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Glycogen Phosphorylase Activity Assay:

-

Fat Body Homogenization: Fat body tissue is homogenized in a buffer that preserves enzyme activity.

-

Peptide Treatment: The homogenate is incubated with or without myoactive peptide II.

-

Enzyme Assay: The activity of glycogen phosphorylase is measured by monitoring the rate of conversion of glycogen and inorganic phosphate into glucose-1-phosphate. This can be coupled to a subsequent enzymatic reaction that produces a detectable product (e.g., NADPH).

-

Conclusion

Myoactive peptide II is a well-characterized member of the AKH/RPCH family with potent hypertrehalosemic effects in insects. Its conserved structure and defined biological activity make it a valuable model for studying neuropeptide function and signaling. The experimental protocols outlined in this guide provide a robust framework for the further investigation of myoactive peptide II and its potential applications in pest management and drug discovery. The detailed understanding of its signaling pathway opens avenues for the development of novel insecticides that target the AKH receptor system, or for the design of peptide-based therapeutics that modulate metabolic processes.

References

- 1. Isolation and primary structure of two peptides with cardioacceleratory and hyperglycemic activity from the corpora cardiaca of Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Characterization of Hypertrehalosemic Hormone Receptor in Relation to Hemolymph Trehalose and to Oxidative Stress in the Cockroach Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence analyses of two neuropeptides of the AKH/RPCH-family from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]

expression analysis of myoactive peptide II in different tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression analysis of myoactive peptide II, a neuropeptide identified in insects, with a focus on its tissue distribution, relevant experimental protocols, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides.

Introduction to Myoactive Peptide II

Myoactive peptide II is a neuropeptide that was first isolated from the American cockroach, Periplaneta americana. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of peptides, which are known to play crucial roles in regulating energy metabolism, muscle contraction, and other physiological processes in insects. Structurally, myoactive peptide II is an octapeptide. Its known presence in key insect tissues such as the central nervous system (CNS), the gut, and the major neurosecretory structure, the corpus cardiacum, suggests its involvement in both hormonal and neurotransmitter functions.

Tissue Distribution of Myoactive Peptide II

Myoactive peptide II has been identified in several key tissues of the American cockroach, indicating its multifaceted role in insect physiology.

-

Corpus Cardiacum: This neurosecretory structure is a primary site of synthesis and release for myoactive peptide II. The corpus cardiacum acts as a major endocrine organ in insects, releasing hormones directly into the hemolymph.

-

Central Nervous System (CNS): The presence of myoactive peptide II in the CNS suggests its function as a neurotransmitter or neuromodulator, potentially influencing neuronal circuits that control various behaviors and physiological states.

-

Gut: The localization of myoactive peptide II in the gut points towards a role in regulating digestive processes, such as muscle contractions for food movement and enzyme secretion.

While the presence of myoactive peptide II in these tissues is established, comprehensive quantitative data on its expression levels across different tissues remains limited in publicly available research. To facilitate further research, the following table summarizes the known qualitative distribution.

| Tissue | Presence of Myoactive Peptide II | Quantitative Data |

| Corpus Cardiacum | Present[1] | Not available in searched literature |

| Central Nervous System (CNS) | Present[1] | Not available in searched literature |

| Gut | Present[1] | Not available in searched literature |

Experimental Protocols for Expression Analysis

The analysis of myoactive peptide II expression can be approached using a combination of techniques for peptide localization and quantification. The following are detailed methodologies adapted from established protocols for insect neuropeptides.

Immunohistochemistry (IHC) for Localization

Immunohistochemistry is a powerful technique to visualize the distribution of myoactive peptide II within different tissues.

Protocol:

-

Tissue Preparation:

-

Dissect the target tissues (corpus cardiacum, brain, ventral nerve cord, and gut) from the insect in cold phosphate-buffered saline (PBS).

-

Fix the tissues in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.

-

Wash the tissues three times in PBS for 10 minutes each.

-

Cryoprotect the tissues by incubating them in a series of sucrose solutions in PBS (10%, 20%, and 30%) for 1 hour each or until the tissue sinks.

-

Embed the tissues in an optimal cutting temperature (OCT) compound and freeze at -80°C.

-

Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.

-

-

Immunostaining:

-

Wash the sections three times with PBS containing 0.1% Triton X-100 (PBST).

-

Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBST with 5% normal goat serum) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody specific to myoactive peptide II, diluted in the blocking buffer, overnight at 4°C.

-

Wash the sections three times with PBST.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore), diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBST.

-

Mount the slides with a mounting medium containing an anti-fading agent and a nuclear counterstain (e.g., DAPI).

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or confocal microscope. The distribution and intensity of the fluorescent signal will indicate the localization and relative abundance of myoactive peptide II.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

ELISA provides a quantitative measure of the concentration of myoactive peptide II in tissue extracts.

Protocol:

-

Tissue Extraction:

-

Dissect and weigh the target tissues.

-

Homogenize the tissues in an appropriate extraction buffer (e.g., acidic methanol or PBS with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the peptide extract.

-

-

ELISA Procedure (Indirect Competitive ELISA):

-

Coat the wells of a 96-well plate with a known amount of synthetic myoactive peptide II and incubate overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% bovine serum albumin) and incubating for 1-2 hours at room temperature.

-

Prepare a standard curve using known concentrations of synthetic myoactive peptide II.

-

Add the tissue extracts and the standards to the wells, followed by the addition of a primary antibody against myoactive peptide II. Incubate for 1-2 hours at room temperature. In this competitive format, the peptide in the sample will compete with the coated peptide for antibody binding.

-

Wash the wells three times.

-

Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the concentration of myoactive peptide II in the tissue extracts by comparing their absorbance values to the standard curve.

-

Signaling Pathway of Myoactive Peptide II

As a member of the AKH/RPCH family, myoactive peptide II is predicted to exert its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells. The general signaling cascade for AKH family peptides involves the following steps:

-

Receptor Binding: Myoactive peptide II binds to its specific GPCR on the cell membrane of target tissues like muscle cells or fat body cells.

-

G Protein Activation: This binding event activates an associated heterotrimeric G protein, leading to the dissociation of its α and βγ subunits.

-

Second Messenger Production: The activated G protein subunit (typically Gαs or Gαq) stimulates the activity of effector enzymes such as adenylyl cyclase or phospholipase C.

-

Adenylyl Cyclase activation leads to the production of cyclic AMP (cAMP).

-

Phospholipase C activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

-

Downstream Effects: These second messengers then activate downstream signaling cascades:

-

cAMP activates protein kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

-

IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ can directly modulate cellular processes or act via calmodulin and other calcium-binding proteins.

-

The ultimate physiological response, such as muscle contraction or energy substrate mobilization, depends on the specific downstream targets of these signaling pathways within the target cell.

Visualizations

Experimental Workflow for Myoactive Peptide II Expression Analysis

Caption: Workflow for expression analysis of myoactive peptide II.

Proposed Signaling Pathway for Myoactive Peptide II

Caption: Proposed signaling pathway for myoactive peptide II.

Conclusion and Future Directions

Myoactive peptide II is an important neuropeptide in insects with likely roles in neuromuscular control and energy metabolism. While its presence in the corpus cardiacum, CNS, and gut has been established, a key area for future research is the quantitative analysis of its expression levels in these and other tissues to better understand its physiological significance. The development of specific antibodies and the application of sensitive techniques like mass spectrometry will be crucial for these studies. Furthermore, the definitive identification and characterization of the specific myoactive peptide II receptor and the detailed elucidation of its downstream signaling pathways will provide valuable insights for the development of novel and targeted insect pest management strategies.

References

The Bioactive Conformation of Cockroach Myoactive Peptide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cockroach Myoactive Peptide II (CMP-II), also known as Periplaneta americana cardioacceleratory hormone II (Pea-CAH-II), is a neuropeptide belonging to the Adipokinetic Hormone (AKH) family. These peptides are crucial regulators of energy metabolism and muscle activity in insects. Understanding the three-dimensional structure, or bioactive conformation, of CMP-II is paramount for elucidating its mechanism of action and for the rational design of novel insect-specific therapeutics and pest control agents. This technical guide provides a comprehensive overview of the structural features of CMP-II, its signaling pathway, and the experimental methodologies employed to characterize its conformation. While a definitive high-resolution structure of CMP-II is not yet publicly available, this guide leverages data from closely homologous peptides and computational studies to present a robust model of its bioactive state.

Introduction to this compound

This compound is an octapeptide with the primary sequence: pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ .[1] It was first isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. As a member of the AKH/Red Pigment-Concentrating Hormone (RPCH) family, CMP-II exhibits pleiotropic functions, including myotropic (muscle-contracting) and adipokinetic (lipid-mobilizing) activities. These peptides are characterized by a pyroglutamyl residue at the N-terminus, an amidated C-terminus, a Phenylalanine at position 4, and a Tryptophan at position 8.

The biological activity of CMP-II is intrinsically linked to its three-dimensional shape, which dictates its interaction with its cognate G-protein coupled receptor (GPCR). The determination of this bioactive conformation is therefore a key objective in insect neuropeptide research.

Bioactive Conformation and Structural Data

Direct experimental determination of the 3D structure of this compound through methods like high-resolution NMR spectroscopy or X-ray crystallography has not been extensively reported in publicly accessible literature. However, significant insights into its likely conformation can be drawn from studies on highly homologous peptides within the AKH family, particularly through NMR-restrained molecular dynamics simulations.

A pivotal study on several insect adipokinetic hormones, including Tem-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂), which shares significant sequence identity with CMP-II, revealed a common structural motif. These peptides are characterized by an extended conformation in the N-terminal region (residues 1-4) and a distinct beta-turn involving residues 4-8. This beta-turn is crucial for orienting the key aromatic residues (Phe⁴ and Trp⁸) which are often critical for receptor binding and activation.

Quantitative Conformational Data (from Homologous Peptides)

The following table summarizes the predicted dihedral angles for a representative AKH family peptide, based on NMR-restrained molecular dynamics simulations. These values provide a likely model for the conformational state of this compound.

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |

| pGlu¹ | - | - |

| Leu² | -120 to -150 | 120 to 150 |

| Thr³ | -120 to -150 | 120 to 150 |

| Phe⁴ | -90 to -120 | 120 to 150 |

| Thr⁵ | -60 to -90 | -30 to 0 |

| Pro⁶ | -60 (fixed) | -30 to 0 |

| Asn⁷ | -90 to -120 | 60 to 90 |

| Trp⁸ | -120 to -150 | 120 to 150 |

Note: These values are illustrative and based on molecular dynamics studies of homologous AKH peptides. Actual values for CMP-II may vary.

Signaling Pathway of this compound

As a member of the AKH family, CMP-II is known to exert its effects by binding to a specific Adipokinetic Hormone Receptor (AKHR). AKHRs are a class of rhodopsin-like G-protein coupled receptors (GPCRs). The binding of CMP-II to its receptor on target cells, primarily fat body cells, initiates a downstream signaling cascade.

The activation of the AKHR leads to the stimulation of two primary second messenger pathways:

-

Cyclic AMP (cAMP) Pathway: The activated G-protein (likely a Gs subtype) stimulates adenylyl cyclase, which in turn leads to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates key enzymes involved in energy metabolism, such as glycogen phosphorylase and triacylglycerol lipase.

-

Calcium (Ca²⁺) Pathway: The activated G-protein (likely a Gq subtype) can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and the increased cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent kinases, further modulating metabolic processes.

The ultimate physiological outcomes of this signaling are the mobilization of stored lipids and carbohydrates from the fat body to provide energy for activities such as flight and muscle contraction.

Caption: Signaling pathway of this compound via its G-protein coupled receptor.

Experimental Protocols

The determination of the bioactive conformation of neuropeptides like CMP-II involves a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment.

Protocol Outline:

-

Sample Preparation:

-

Synthesize or purify CMP-II to >95% purity.

-

Dissolve the peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a membrane-mimicking solvent like dimethyl sulfoxide (DMSO) or sodium dodecyl sulfate (SDS) micelles, to a concentration of 1-5 mM.

-

Adjust the pH to a range of 4-6 to minimize amide proton exchange.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600-800 MHz).

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining the peptide's fold.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.

-

-

Data Processing and Structure Calculation:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances to their respective amino acids in the peptide sequence.

-

Derive inter-proton distance restraints from the volumes of NOESY cross-peaks.

-

Determine dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)).

-

Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints, typically through simulated annealing and molecular dynamics protocols.

-

Caption: General workflow for determining peptide structure using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, β-turn, random coil) of a peptide in solution.

Protocol Outline:

-

Sample Preparation:

-

Prepare a stock solution of highly pure CMP-II.

-

The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

-

Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

-

-

CD Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a CD spectrum of the buffer blank first.

-

Record the CD spectrum of the peptide solution over the far-UV range (typically 190-260 nm).

-

Subtract the buffer spectrum from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum to estimate the percentages of different secondary structure elements using deconvolution software (e.g., CDSSTR, CONTIN). A spectrum with a negative band around 200-220 nm is indicative of a β-turn/sheet structure, which is expected for AKH peptides.

-

Molecular Dynamics (MD) Simulation

MD simulations are computational methods used to model the dynamic behavior of molecules over time. When combined with experimental data (like NMR restraints), they can provide a detailed picture of the peptide's conformational landscape.

Protocol Outline:

-

System Setup:

-

Build an initial 3D model of the CMP-II peptide.

-

Select an appropriate force field (e.g., GROMOS, AMBER) that accurately describes the interatomic interactions.

-

Place the peptide in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation:

-

Perform an energy minimization step to remove any steric clashes in the initial structure.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

-

Calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability.

-

Conclusion

The bioactive conformation of this compound, a member of the Adipokinetic Hormone family, is critical to its function as a regulator of insect metabolism and muscle activity. While direct high-resolution structural data for this specific peptide remains to be fully elucidated, compelling evidence from homologous peptides suggests a conserved structural motif featuring an N-terminal extended region and a C-terminal β-turn. This conformation correctly orients key residues for interaction with its G-protein coupled receptor, initiating a signaling cascade that involves both cAMP and Ca²⁺ second messengers. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed structural and functional characterization of CMP-II and related neuropeptides, paving the way for the development of novel, targeted insect control strategies.

References

Evolutionary Conservation of Myoactive Peptide II in Blattodea: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myoactive Peptide II (MIP-II), a member of the Adipokinetic Hormone (AKH) family, plays a crucial role in regulating energy metabolism and muscle activity in insects. This technical guide provides an in-depth analysis of the evolutionary conservation of MIP-II within the order Blattodea, which encompasses cockroaches and termites. By examining sequence homology, precursor gene architecture, and receptor signaling pathways, this document elucidates the conserved and divergent aspects of MIP-II across this diverse insect order. Detailed experimental protocols for the extraction, sequencing, and functional characterization of MIP-II are provided, alongside a comprehensive overview of its physiological functions. This guide serves as a critical resource for researchers investigating insect neuroendocrinology and for professionals in the field of drug development targeting insect-specific physiological pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological processes in insects, including metabolism, development, reproduction, and behavior. Among these, the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) superfamily is one of the most extensively studied. Myoactive Peptide II (MIP-II), first isolated from the American cockroach, Periplaneta americana, is a prominent member of this family.[1] Also known as Periplaneta americana Cardioaccelerating Hormone II (Pea-CAH-II), this octapeptide is primarily synthesized in the corpora cardiaca, a major neuroendocrine gland in insects.[1]

MIP-II and its homologs in other Blattodea species are primarily recognized for their role in mobilizing energy reserves, particularly lipids, from the fat body to fuel energy-intensive activities such as flight and locomotion.[2][3] Beyond its metabolic functions, MIP-II exhibits myotropic activity, influencing the contractility of visceral muscles, including the hindgut. The dual hormonal and neuromodulatory roles of MIP-II make it a key player in insect physiology.

The order Blattodea, comprising cockroaches and termites, represents a rich lineage for studying the evolutionary dynamics of neuropeptide systems. Recent comparative analyses across 90 species of Blattodea have revealed significant conservation in the sequence and function of AKH peptides, including MIP-II, as well as instances of gene duplication and diversification.[2][3][4] This guide synthesizes the current knowledge on the evolutionary conservation of MIP-II in this insect order, providing a valuable framework for future research and the development of targeted pest management strategies.

Quantitative Data on MIP-II and its Homologs in Blattodea

The evolutionary conservation of MIP-II is evident in the high degree of sequence similarity of AKH peptides across various cockroach and termite species. The following tables summarize the available quantitative data on the primary structure of these peptides.

Table 1: Amino Acid Sequences of Myoactive Peptide II (MIP-II / Pea-CAH-II) and Related Adipokinetic Hormones in Representative Blattodea Species.

| Species | Family | Peptide Name | Sequence |

| Periplaneta americana | Blattidae | Pea-CAH-II | pGlu-Leu-Thr-Phe-Ser-Pro-Trp-Trp-NH2 |

| Mastotermes darwiniensis | Mastotermitidae | Pea-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Trinervitermes trinervoides | Termitidae | Pea-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Microhodotermes viator | Hodotermitidae | Miv-CC | pGlu-Ile-Asn-Phe-Thr-Pro-Asn-Trp-NH2 |

| Zootermopsis nevadensis | Archotermopsidae | Emppe-AKH | pGlu-Gln-Val-Asn-Phe-Thr-Pro-Asn-Trp-NH2 |

Note: pGlu denotes pyroglutamic acid and NH2 indicates amidation at the C-terminus. Data compiled from various studies.[5][6]

Table 2: Diversity of Adipokinetic Hormone (AKH) Octapeptides Identified in Termites.

| Peptide Name | Sequence | Termite Families Found In |

| Peram-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Mastotermitidae, Termitidae, Kalotermitidae, Rhinotermitidae |

| Micvi-CC | pGlu-Ile-Asn-Phe-Thr-Pro-Asn-Trp-NH2 | Hodotermitidae |

| Emppe-AKH | pGlu-Gln-Val-Asn-Phe-Thr-Pro-Asn-Trp-NH2 | Archotermopsidae |

This table highlights the three main types of AKH octapeptides found in termites, with Peram-CAH-I being the most widespread.[6]

Experimental Protocols

Neuropeptide Extraction and Sequencing from Blattodea Corpora Cardiaca

This protocol outlines a general method for the extraction and identification of MIP-II and other neuropeptides from the corpora cardiaca (CC) of cockroaches and termites.

Materials:

-

Adult cockroaches or termites

-

Dissecting microscope

-

Fine forceps

-

Methanol (MeOH)

-

Formic acid (FA)

-

Ultrapure water

-

Microcentrifuge tubes

-

Nano-High Performance Liquid Chromatography (nano-HPLC) system

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Dissection: Anesthetize the insect on ice. Under a dissecting microscope, carefully dissect out the corpora cardiaca-corpora allata (CC-CA) complex from the head capsule.

-

Extraction: Immediately transfer the dissected glands into a microcentrifuge tube containing an extraction solution of 50% methanol and 0.1% formic acid. Use approximately 10 µL of solution per insect.

-

Homogenization and Centrifugation: Briefly sonicate or vortex the sample to homogenize the tissue. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

-

Sample Preparation for HPLC: Dilute the supernatant 5-fold with 0.1% formic acid in ultrapure water.

-

Nano-HPLC Separation: Inject the diluted sample into a nano-HPLC system equipped with a C18 reverse-phase column. Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

-

Mass Spectrometry Analysis: Couple the HPLC eluent directly to a high-resolution mass spectrometer. Acquire mass spectra in a data-dependent mode to obtain both precursor ion masses and fragmentation patterns for de novo sequencing.

-

Sequence Identification: Analyze the mass spectrometry data to determine the amino acid sequence of the eluted peptides.

In Vitro Hindgut Muscle Contraction Bioassay

This bioassay is used to assess the myotropic activity of MIP-II and its analogs on cockroach visceral muscle.

Materials:

-

Adult American cockroach, Periplaneta americana

-

Dissecting dish with wax

-

Insect saline solution

-

Fine scissors and forceps

-

Force transducer and recording apparatus

-

Perfusion system

-

Synthetic MIP-II or peptide extract

Procedure:

-

Dissection: Anesthetize a cockroach and dissect out the hindgut in a dish filled with cold insect saline.

-

Preparation Mounting: Carefully remove the surrounding fat body and Malpighian tubules. Tie one end of the hindgut to a fixed hook in an organ bath and the other end to an isometric force transducer.

-

Equilibration: Perfuse the organ bath with insect saline at a constant rate and allow the hindgut preparation to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.

-

Peptide Application: Introduce synthetic MIP-II or the peptide extract into the perfusion solution at known concentrations.

-

Data Recording: Record the changes in muscle tension and contraction frequency using the force transducer and associated software.

-

Washout: After recording the response, wash the preparation with fresh saline to return to the baseline before applying the next concentration.

-

Data Analysis: Analyze the recorded data to determine the dose-response relationship of the peptide on hindgut contractility.

Signaling Pathway and Experimental Workflow Visualizations

Adipokinetic Hormone (AKH) Signaling Pathway

The signaling cascade initiated by the binding of MIP-II (an AKH) to its receptor is crucial for its physiological effects. This pathway is highly conserved across insects.

References

- 1. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of adipokinetic hormones and their receptors in Blattodea reveals novel patterns of gene evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and primary structures of neuropeptides of the AKH/RPCH family from various termite species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eje.cz [eje.cz]

The Orchestration of Movement: A Technical Guide to Myoactive Peptides in Insect Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Myoactive peptides are a diverse class of signaling molecules that play a pivotal role in regulating the intricate process of muscle contraction in insects. These peptides act as neuromodulators, neurotransmitters, and hormones, fine-tuning muscle performance to control a vast array of physiological processes, from locomotion and digestion to circulation and reproduction. This in-depth technical guide synthesizes current knowledge on the function of myoactive peptides in insect muscle contraction, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Principles of Myoactive Peptide Function

Myoactive peptides exert their effects by binding to specific receptors on the surface of muscle cells, initiating intracellular signaling cascades that ultimately modulate the contractile machinery. Their actions can be broadly categorized as either myostimulatory (increasing contraction frequency or amplitude) or myoinhibitory (decreasing contraction). The precise effect of a given peptide is dependent on the peptide itself, its concentration, the type of muscle tissue, and the specific insect species.

Key Families of Myoactive Peptides and Their Roles

A multitude of myoactive peptide families have been identified in insects, each with distinct structural characteristics and physiological roles.

-

Proctolin: One of the first neuropeptides to be fully characterized in insects, proctolin is a potent myostimulatory peptide. It is known to act as a neuromuscular co-transmitter in skeletal muscle and has been shown to induce contractions in various muscle types, including the hindgut and hyperneural muscle of the American cockroach (Periplaneta americana).[1][2] Its action is dependent on the presence of extracellular calcium.[2]

-

Kinins: Characterized by a conserved C-terminal sequence of FxxWG, kinins are primarily myostimulatory peptides that act on the insect gut, stimulating muscle contractions.[3] They are involved in food processing and diuresis.[3]

-

Allatostatins (ASTs) and Allatotropins (ATs): These peptides typically have opposing effects on gut motility. Allatostatins, such as Manduca sexta allatostatin (Manse-AS), are generally myoinhibitory, inhibiting gut contractions.[3][4] Conversely, allatotropins, like Manse-AT, are myostimulatory.[3]

-

Myoinhibitory Peptides (MIPs): As their name suggests, MIPs are inhibitory neuropeptides. In the stick insect, MIP is the sole neurally-mediated peptide modulator of all leg muscles, where it reduces slow muscle fiber force and contraction amplitude, thereby facilitating faster contraction and relaxation cycles.[5]

-

Sulfakinins (SKs): These peptides exhibit pleiotropic activity, with both myostimulatory and myoinhibitory effects depending on the tissue. For instance, in the beetle Zophobas atratus, Zopat-SK-1 stimulates hindgut contractions but inhibits contractions of the heart, ejaculatory duct, and oviduct.[6][7]

-